N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide: is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes an ethoxyphenyl group, a methyl group, and an ethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide typically involves multiple steps. The process begins with the preparation of the benzotriazole core, followed by the introduction of the ethoxyphenyl and ethylbenzamide groups. Common reagents used in these reactions include ethyl iodide, paracetamol, and anhydrous potassium carbonate. The reactions are often carried out in solvents such as 2-butanone under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the benzotriazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products:
Scientific Research Applications
Chemistry: In chemistry, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies with proteins and nucleic acids .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Etazene: A benzimidazole opioid with a similar ethoxyphenyl group.
Uniqueness: N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is unique due to its combination of the benzotriazole core with the ethoxyphenyl and ethylbenzamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H24N4O2/c1-4-17-6-8-18(9-7-17)24(29)25-21-15-23-22(14-16(21)3)26-28(27-23)19-10-12-20(13-11-19)30-5-2/h6-15H,4-5H2,1-3H3,(H,25,29) |
InChI Key |
LHBRURMFUBJZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.